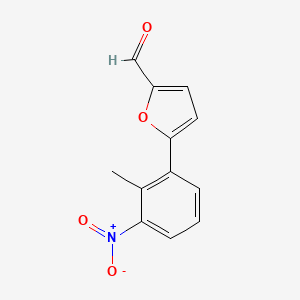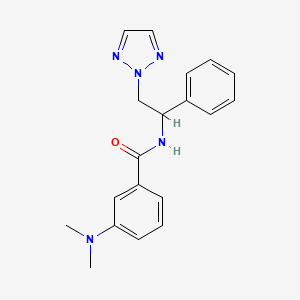![molecular formula C21H22FN3O4 B2855348 N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide CAS No. 491867-77-7](/img/structure/B2855348.png)
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide: is a complex organic compound that features a unique combination of functional groups, including an acetylbenzo[d]1,3-dioxole moiety and a fluorophenylpiperazine unit
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide typically involves multiple steps:
-
Formation of the Acetylbenzo[d]1,3-dioxole Intermediate
Starting Material: 1,3-benzodioxole
Reaction: Acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Conditions: Reflux at elevated temperatures (80-100°C) for several hours.
-
Synthesis of the Fluorophenylpiperazine Intermediate
Starting Material: 2-fluoroaniline
Reaction: Piperazine ring formation via nucleophilic substitution.
Conditions: Reaction with piperazine in a polar solvent like ethanol, under reflux conditions.
-
Coupling of Intermediates
Reaction: Amide bond formation between the acetylbenzo[d]1,3-dioxole and fluorophenylpiperazine intermediates.
Conditions: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Aqueous or organic solvents, often under acidic conditions.
Products: Oxidized derivatives, potentially forming carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous solvents like ether or THF.
Products: Reduced forms, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Vary depending on the nucleophile/electrophile involved.
Products: Substituted derivatives with new functional groups.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: Investigating enzyme activity and protein interactions.
Fluorescent Markers: Due to its aromatic structure, it can be used in fluorescence-based assays.
Medicine
Pharmacology: Potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
Drug Development: Scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
Material Science: Component in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism by which N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes, such as serotonin or dopamine receptors in the brain.
Pathways: Modulation of neurotransmitter release and reuptake, influencing signal transduction pathways involved in mood regulation and cognitive function.
類似化合物との比較
Similar Compounds
- N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-chlorophenyl)piperazinyl)ethanamide
- N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-methylphenyl)piperazinyl)ethanamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
- Aromatic Structure : The dioxole ring provides unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.
This detailed overview highlights the significance of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide in various scientific and industrial fields
特性
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-14(26)15-10-19-20(29-13-28-19)11-17(15)23-21(27)12-24-6-8-25(9-7-24)18-5-3-2-4-16(18)22/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRMWVMTMVWSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855265.png)

![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)
![3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2855270.png)
![N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2855271.png)

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855276.png)





